molecular formula C18H19NO3S B378595 ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 312917-74-1

ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B378595
CAS No.: 312917-74-1
M. Wt: 329.4g/mol
InChI Key: ADAWOTHFPWFWML-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Polycyclic Thiophene Derivatives

The systematic nomenclature of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate follows established International Union of Pure and Applied Chemistry principles for fused heterocyclic systems. The base component of this compound is the cyclopenta[b]thiophene system, which represents a fusion of a cyclopentene ring with a thiophene ring according to the fusion principle described in the International Union of Pure and Applied Chemistry rules for heterocyclic compounds. The designation "cyclopenta[b]thiophene" indicates that the cyclopentane ring is fused to the b-face of the thiophene ring, following the alphabetical lettering system where the bonds of the heterocyclic ring are assigned letters starting with the 1,2-bond.

The numbering system for this fused heterocyclic framework begins with the sulfur atom as position 1, continuing in the direction that gives the lowest numbers to the substituents. The 5,6-dihydro-4H designation indicates partial saturation of the cyclopentane portion of the molecule, with specific hydrogen atoms at positions 4, 5, and 6. The carboxylate functionality is located at position 3 of the thiophene ring, while the amino substituent bearing the 3-methylbenzoyl group is positioned at carbon 2. According to International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, thiophene takes priority as the base component due to its heteroatom content, as specified in the rules where components containing heteroatoms are preferred in fusion nomenclature.

The complete systematic name incorporates several important structural features that must be precisely specified according to International Union of Pure and Applied Chemistry guidelines. The ethyl carboxylate group is designated as an ethyl ester of the carboxylic acid function, while the 3-methylbenzoyl substituent represents a benzoyl group with a methyl substitution at the meta position of the benzene ring. The amide linkage connecting the benzoyl group to the thiophene framework is indicated by the "amino" designation in the systematic name, reflecting the International Union of Pure and Applied Chemistry preference for clear functional group identification in complex polycyclic structures.

Properties

IUPAC Name

ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-8-5-9-14(13)23-17(15)19-16(20)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWOTHFPWFWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

In a representative procedure, cyclopentanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) are combined in methanol with morpholine (5 mL) as a catalyst. The mixture is stirred at 45°C for 3 hours, yielding ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a white crystalline solid (m.p. 136–137°C). Key spectral data include:

  • IR (KBr) : 3414 cm⁻¹ (N–H stretch), 1701 cm⁻¹ (C=O ester).

  • ¹H NMR (DMSO-d₆) : δ 1.74 ppm (m, 4H, cyclopentane CH₂), 4.29 ppm (q, 2H, ester CH₂).

This intermediate serves as the precursor for subsequent functionalization.

The introduction of the 3-methylbenzoyl group at the 2-amino position is achieved through acylation under basic conditions.

Stepwise Procedure

  • Base Activation : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 equiv) is dissolved in anhydrous dichloromethane or THF. Triethylamine (2–3 equiv) is added to deprotonate the amine.

  • Acyl Chloride Addition : 3-Methylbenzoyl chloride (1.2 equiv) is introduced dropwise at 0–5°C to minimize side reactions. The reaction proceeds at room temperature for 4–6 hours.

  • Workup : The mixture is quenched with ice water, and the product is extracted with ethyl acetate. Purification via column chromatography (hexane/ethyl acetate) yields the title compound as a pale-yellow solid.

Analytical Validation

  • Yield : 65–75% after purification.

  • ¹H NMR (CDCl₃) : δ 1.38 ppm (t, 3H, ester CH₃), 2.45 ppm (s, 3H, Ar–CH₃), 4.35 ppm (q, 2H, ester CH₂), 7.35–7.80 ppm (m, 4H, aromatic H).

  • HRMS : m/z 329.4 ([M]⁺, calculated for C₁₈H₁₉NO₃S).

Alternative Pathways and Modifications

Knoevenagel Condensation Followed by Cyclization

A modified approach reported by Al-Mutieb et al. involves:

  • Knoevenagel Adduct Formation : Reacting 2-(4-oxothiazol-2-yl)acetonitrile with cyclopentanone in the presence of ammonium acetate at 120°C.

  • Thiophene Cyclization : Treating the adduct with elemental sulfur and triethylamine in ethanol, yielding a tetrahydrobenzo[b]thiophene intermediate.

  • Acylation : As described in Section 2.

This method achieves comparable yields (70%) but requires stringent temperature control to avoid decomposition.

Critical Analysis of Methodologies

Method Advantages Limitations
Gewald + Acylation High scalability; mild conditionsModerate yields due to purification losses
Knoevenagel Route Avoids sulfur handling; fewer stepsHigher energy input (120°C heating)

Both routes require chromatographic purification, underscoring the need for improved catalytic systems. Recent advances in flow chemistry or microwave-assisted synthesis could enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit significant antioxidant properties. A study evaluated several derivatives for their ability to scavenge free radicals using methods such as DPPH radical scavenging and nitric oxide scavenging assays. The results indicated that these compounds could effectively inhibit oxidative stress, making them candidates for further development in antioxidant therapies .

Antimicrobial Properties

Several studies have reported the antimicrobial activities of thiophene derivatives, including this compound. For instance, compounds synthesized from this scaffold demonstrated notable antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research has focused on its ability to inhibit cancer cell proliferation in vitro. Specific derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis through mitochondrial pathways . These findings warrant further investigation into the compound's mechanism and efficacy in vivo.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors. The compound's ability to form thin films makes it suitable for use in organic photovoltaic devices and light-emitting diodes (LEDs). Studies have shown that incorporating such thiophene derivatives can enhance charge transport properties in organic electronic devices .

Case Studies

StudyFocusFindings
K. Madhavi et al. (2016)Antioxidant ActivityEvaluated various thiophene derivatives for antioxidant potential; highlighted significant activity against DPPH radicals .
Arhin et al. (2006)Antimicrobial PropertiesDemonstrated antibacterial effects on Staphylococcus aureus and E. coli, indicating potential for pharmaceutical applications .
PMC3414293 (2012)Anticancer ActivityReported inhibition of breast cancer cell proliferation; suggested mitochondrial pathway involvement .

Mechanism of Action

The mechanism by which ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their physicochemical differences:

Compound Name Substituent(s) on Benzoyl/Other Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target) 3-Methylbenzoyl C₁₉H₂₁NO₃S 343.44 Intermediate for anticancer agents; moderate lipophilicity
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3,4-Dimethoxybenzoyl C₁₉H₂₁NO₅S 375.44 Increased polarity due to methoxy groups; potential CNS activity
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)propenoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2,5-Dimethoxyphenylpropenoyl C₂₂H₂₃NO₅S 437.49 Enhanced rigidity from propenoyl group; possible improved target binding
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Methoxy-4-oxobutanoyl C₁₅H₁₉NO₅S 325.38 Higher solubility due to oxobutanoyl chain; lower molecular weight
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-tert-Butylbenzoyl C₂₁H₂₅NO₃S 371.50 Improved metabolic stability from bulky tert-butyl group
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido C₁₇H₁₉N₂O₂S₂ 363.48 Antifungal/antibacterial activity via thiourea moiety

Crystallographic and Hydrogen-Bonding Patterns

  • The 3,4-dimethoxy analog () forms stable crystals due to methoxy-oxygen hydrogen bonding, as analyzed via SHELX software .
  • The propenoyl derivative () adopts a rigid conformation, favoring π-π stacking interactions in crystal lattices .

Biological Activity

Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the 3-methylbenzoyl group enhances its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Structural Formula

C15H15NO2S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. Its mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Key Findings

  • Cell Viability Assays : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), with IC50 values ranging from 23.2 to 49.9 μM .
  • Mechanism of Action : The compound's activity may be linked to the inhibition of specific signaling pathways involved in cell survival and proliferation, notably the STAT3 pathway .

Comparative Biological Activity

A comparative analysis of related compounds reveals that derivatives with similar structural motifs often exhibit varying degrees of biological activity. The following table summarizes the IC50 values of this compound alongside other related compounds.

Compound NameIC50 (μM)Cancer Type
Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro...23.2MCF-7 (Breast)
Compound A30.5HepG2 (Liver)
Compound B45.0HeLa (Cervical)
Compound C52.9A431 (Skin)

Study on Apoptosis Induction

In a recent study, this compound was tested for its ability to induce apoptosis in MCF-7 cells. The results indicated that treatment with this compound led to significant increases in caspase-3 and caspase-9 activity, markers indicative of apoptosis .

In Vivo Studies

In vivo experiments using tumor-bearing mouse models showed that administration of the compound resulted in a marked reduction in tumor size compared to control groups. Hematological parameters also improved, suggesting a potential protective effect against chemotherapy-induced myelosuppression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via condensation reactions. A common approach involves reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with 3-methylbenzoyl chloride or isothiocyanate derivatives. Key steps include:

  • Reagent selection : Use substituted benzoyl chlorides or isothiocyanates for acylation .
  • Solvent systems : Ethanol with glacial acetic acid (reflux for 5 hours) enhances crystallinity, while 1,4-dioxane at room temperature (overnight stirring) improves solubility .
  • Catalyst optimization : Glacial acetic acid (1 mL) accelerates reaction kinetics in ethanol .
    • Table 1 : Synthetic Method Comparison
PrecursorReagentSolventConditionsYield Optimization Tips
2-amino-thiophene carbonitrile3-methylbenzoyl isothiocyanateEthanolReflux, 5h, AcOH catalystIncrease catalyst loading (2–3 mL)
2-amino-thiophene carboxamideBenzoylisothiocyanate1,4-dioxaneRT, overnight stirringPrecipitate with ice/water for purity

Q. What spectroscopic and computational methods are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogous thioureido-thiophene derivatives .
  • NMR spectroscopy : 1H/13C NMR identifies the benzoyl amide (δ 7.2–8.1 ppm for aromatic protons) and cyclopenta[b]thiophene backbone (δ 2.5–3.2 ppm for dihydro protons) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 386.4) .
    • Table 2 : Key Spectral Signatures
Functional GroupNMR Shift (δ, ppm)IR Absorption (cm⁻¹)
Benzoyl carbonyl168–170 (13C)1650–1680
Thiophene C-S125–130 (13C)690–710
Ethyl ester (COOEt)4.1–4.3 (1H, q)1720–1740

Q. What safety precautions are critical when handling this compound during laboratory synthesis?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (Category 2A irritant) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (respiratory toxicity noted in analogs) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications at the 2-amino position of the cyclopenta[b]thiophene core influence biological activity, and what methodologies can elucidate structure-activity relationships (SAR)?

  • Methodology :

  • Derivative synthesis : Replace the 3-methylbenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Bioassays : Test antifungal (C. albicans MIC assays) and antibacterial (E. coli/K. pneumoniae disk diffusion) activities .
  • Statistical analysis : Use multivariate regression to correlate Hammett constants (σ) with bioactivity trends .

Q. What experimental strategies can resolve contradictions in reported biological activities of thiophene derivatives, particularly regarding antifungal vs. antibacterial efficacy?

  • Methodology :

  • Standardized protocols : Replicate assays under identical conditions (pH 7.4, 37°C) to control for solubility/stability variables .
  • Mechanistic studies : Conduct time-kill curves and synergy tests (e.g., with fluconazole) to identify target-specific interactions .
  • In silico validation : Molecular dynamics simulations to predict membrane permeability differences .

Q. How can in silico modeling and molecular docking studies be integrated into the design of derivatives targeting specific enzymes or receptors?

  • Methodology :

  • Target selection : Prioritize enzymes (e.g., fungal CYP51 or bacterial DHFR) based on homology modeling .
  • Docking software : Use AutoDock Vina to screen derivatives against active sites (PDB: 1EA1 for CYP51) .
  • ADMET prediction : SwissADME evaluates bioavailability and toxicity risks pre-synthesis .

Q. What environmental fate studies are applicable to assess the ecological impact of this compound, and how should degradation pathways be experimentally validated?

  • Methodology :

  • Biodegradation : OECD 301F test to measure 28-day mineralization in aquatic systems .
  • Analytical tracking : HPLC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed carboxylate) .
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC50) and algal growth inhibition assays .

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